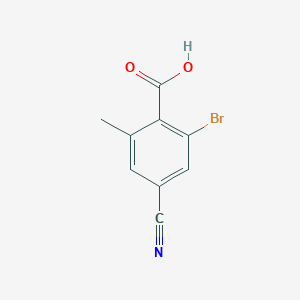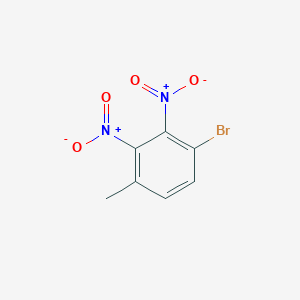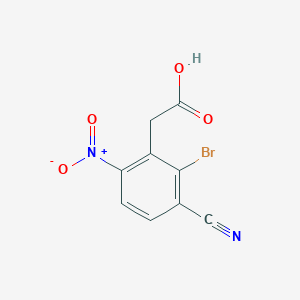
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea
Übersicht
Beschreibung
N-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea, commonly referred to as N-DIPT, is a chemical compound that has been used for scientific research purposes for over a decade. It is a derivative of thiourea, which is a type of organic compound with a sulfur atom attached to two nitrogen atoms. N-DIPT is a potent inhibitor of certain enzymes, specifically those involved in the production of polyamines. Polyamines are organic compounds that are essential for the growth and development of cells and organisms. As such, N-DIPT has been used in numerous studies to explore the role of polyamines in various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Thiourea derivatives like N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea have been a subject of research in synthesis and characterization. Studies on similar compounds have involved the use of spectroscopic techniques like UV/vis, FT-IR, NMR, and X-ray crystallography for analysis (Abosadiya et al., 2015).
Photolysis and Radical Formation
- Research has been conducted on the photochemical behaviors of similar thiourea compounds, specifically examining the potential for radical formation, which has implications in the understanding of chemical reactions under specific conditions (Callison et al., 2012).
Antitumor Applications
- N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea and related compounds have been utilized in the synthesis of antitumor agents like dasatinib, indicating potential applications in pharmaceutical research (Zang Jia-liang et al., 2009).
Antipathogenic Activity
- Certain thiourea derivatives have shown significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents (Limban et al., 2011).
Eigenschaften
IUPAC Name |
3-(2,4-dichloro-6-methylphenyl)-1,1-di(propan-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2S/c1-8(2)18(9(3)4)14(19)17-13-10(5)6-11(15)7-12(13)16/h6-9H,1-5H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSAWEDQBTULHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)N(C(C)C)C(C)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-Dichloro-6-methylphenyl)-N,N-diisopropylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















